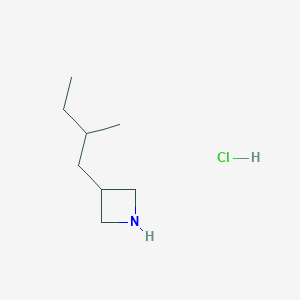![molecular formula C6H7N3OS B13426584 2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide under specific conditions. For example, the reaction can be carried out in ethanol with triethylamine as a base . The reaction conditions often require heating and careful control of the pH to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole or pyridine rings, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield different hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, with studies showing activity against certain cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, which are of interest in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structural analogs used .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Thiazolo[5,4-c]pyrimidines: These compounds have a similar thiazole ring but are fused to a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is unique due to its specific ring fusion and the presence of an amino group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.
Propiedades
Fórmula molecular |
C6H7N3OS |
|---|---|
Peso molecular |
169.21 g/mol |
Nombre IUPAC |
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C6H7N3OS/c7-6-9-4-3(11-6)1-2-8-5(4)10/h1-2H2,(H2,7,9)(H,8,10) |
Clave InChI |
HOPPXFPPEKHUKU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)






![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)


![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)

